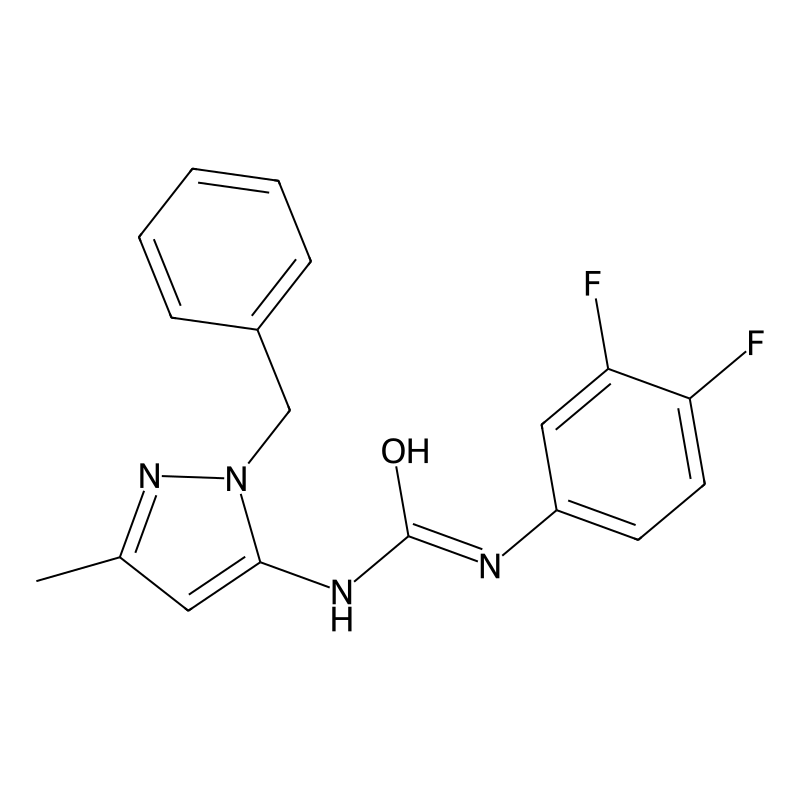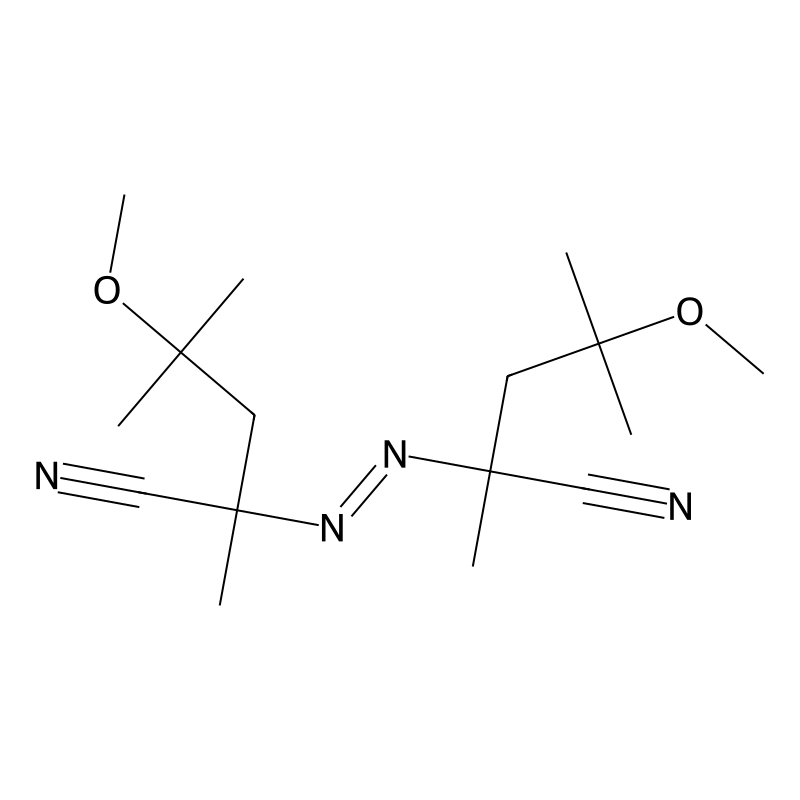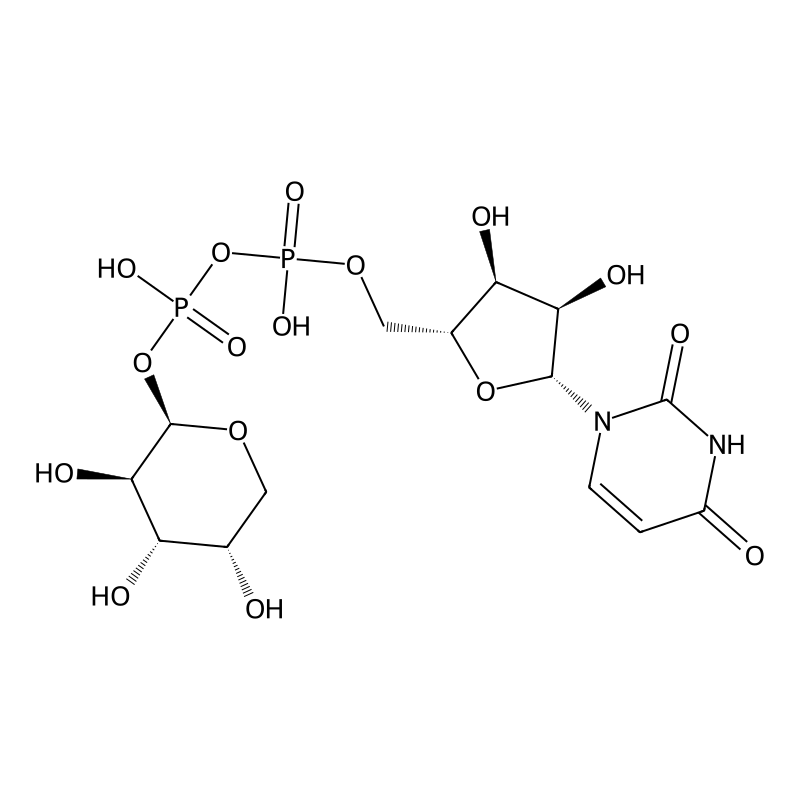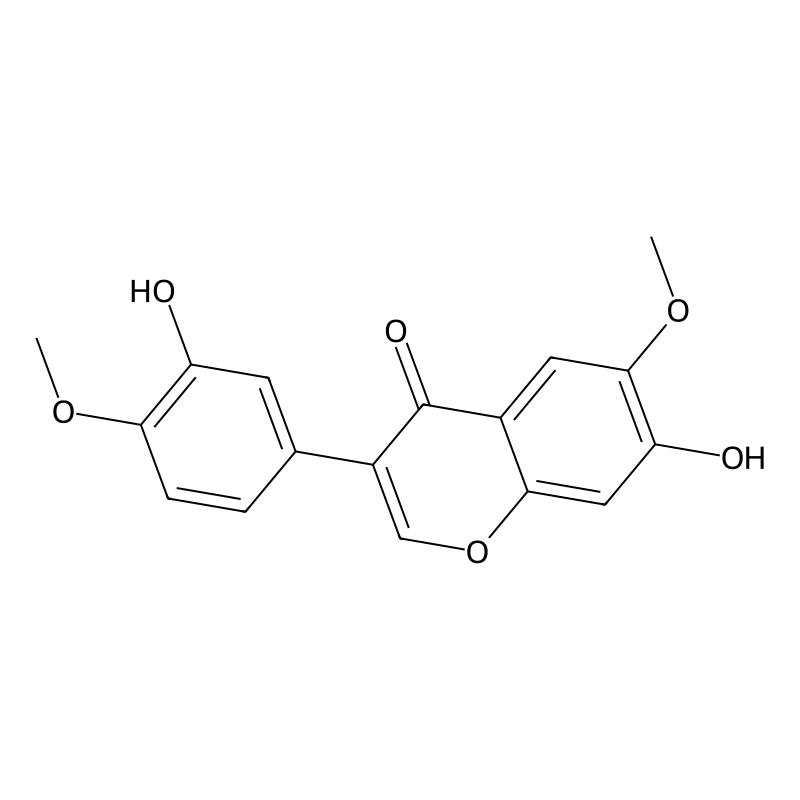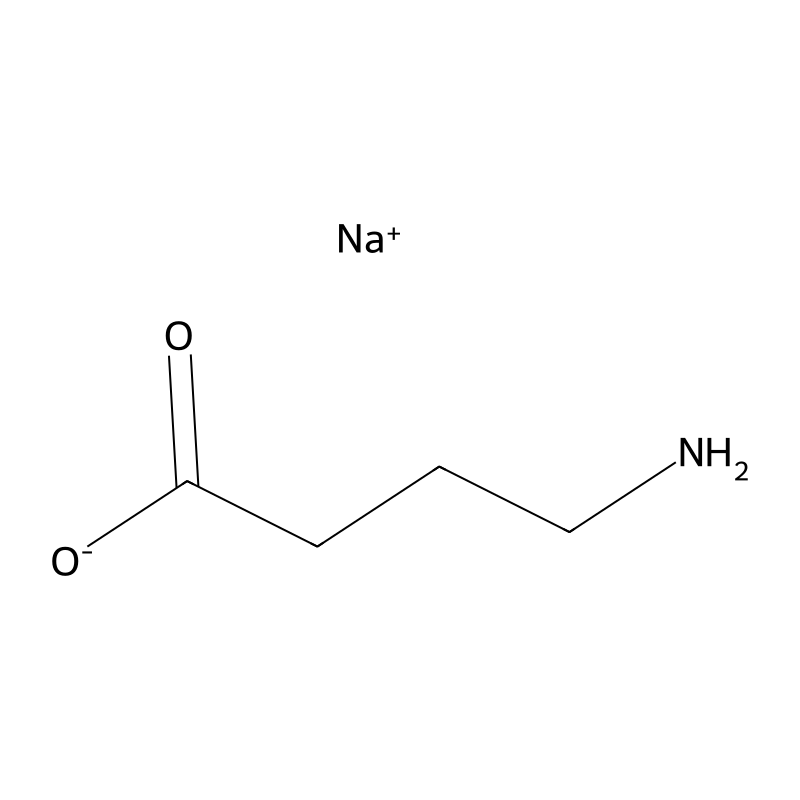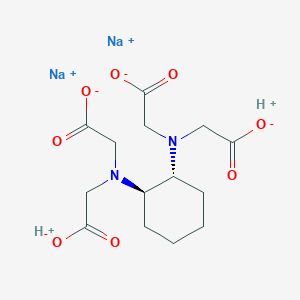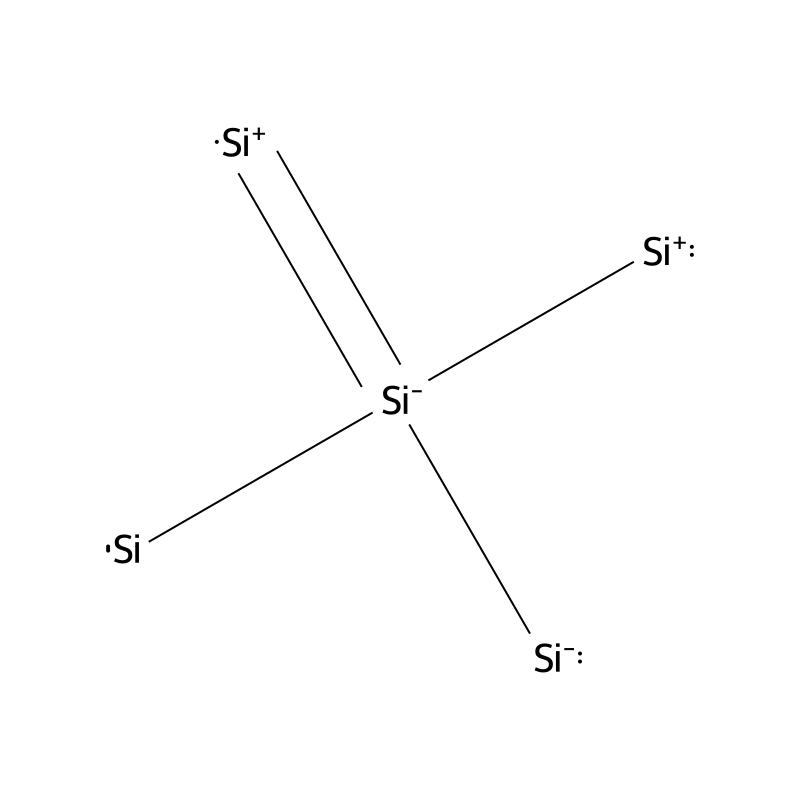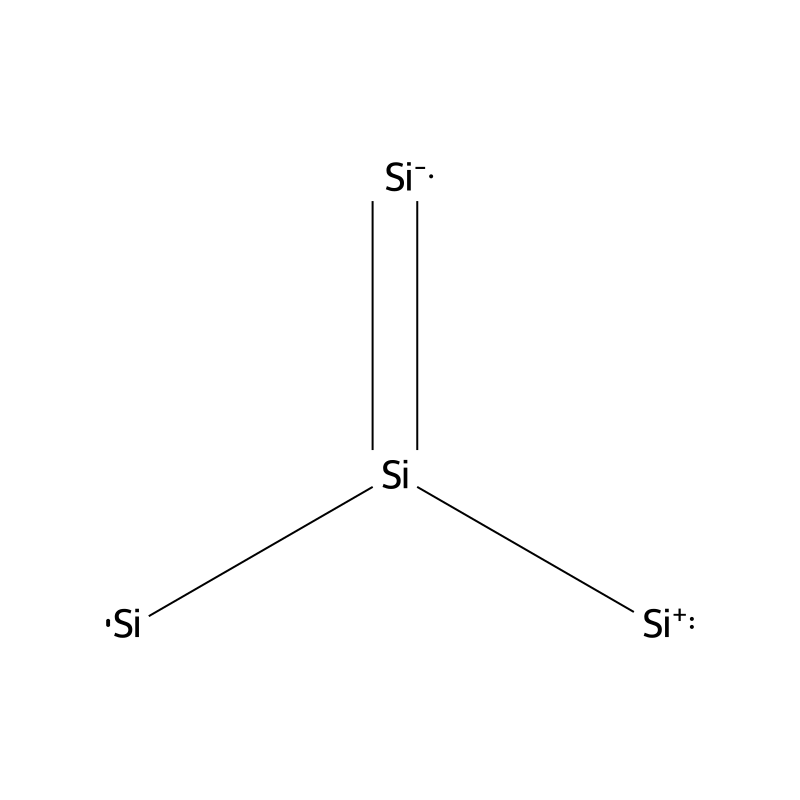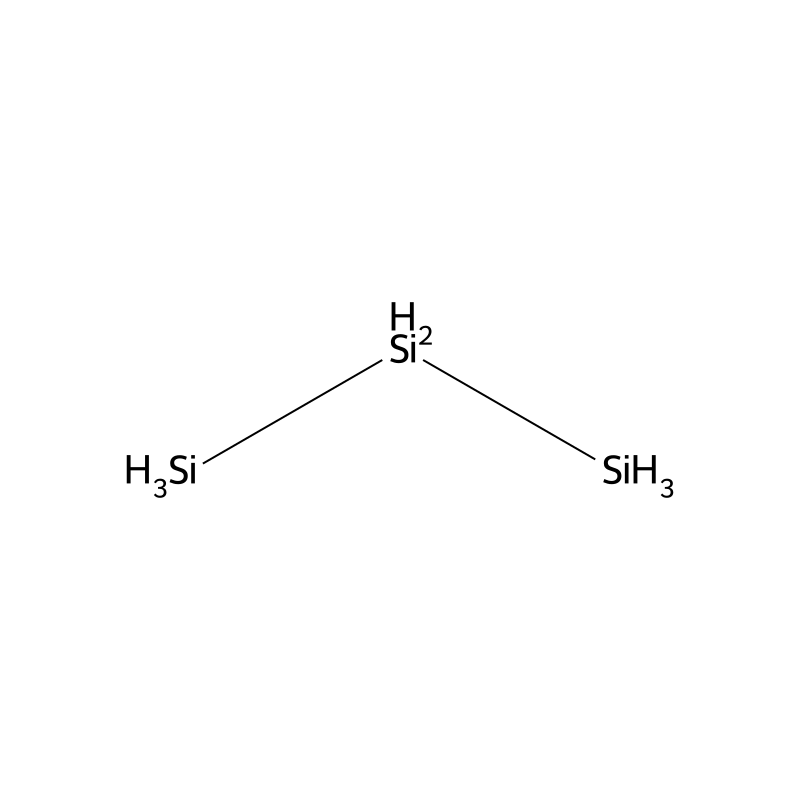Temsirolimus

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Solubility is independent of pH
Soluble in wate
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Enhancing Anti-Cancer Immunity
Scientific Field: Oncology, Immunology
Summary of Application: Temsirolimus (TEM) has been shown to enhance anti-cancer immunity by inducing autophagy-mediated degradation of the secretion of small extracellular vesicle PD-L1.
Methods of Application: In this study, TEM was used to activate autophagy in cancer cells, leading to the degradation of multivesicular bodies (MVBs) associated with the secretion of sEV through colocalization with autophagosomes or lysosomes.
Results or Outcomes: TEM was found to promote CD8 + T cell-mediated anti-cancer immunity in co-cultures of CD8 + T cells and tumor cells.
Combination with Irinotecan for Metastatic Sarcoma
Scientific Field: Oncology
Methods of Application: In this study, patients with advanced soft tissue sarcoma were administered a combination of Temsirolimus and Irinotecan.
Treatment of Advanced Renal Cell Carcinoma
Summary of Application: Temsirolimus is approved by the FDA for the treatment of advanced renal cell carcinoma, a type of kidney cancer.
Methods of Application: In this application, Temsirolimus is administered to patients with advanced renal cell carcinoma.
Results or Outcomes: The use of Temsirolimus has shown significant results in the treatment of advanced renal cell carcinoma.
Interaction with Ketoconazole
Scientific Field: Pharmacology
Summary of Application: A study found that in patients receiving concurrent therapy with Temsirolimus and Ketoconazole, the Area Under the Curve (AUC) values for Temsirolimus plus Sirolimus and Sirolimus only were elevated.
Methods of Application: This study involved administering a combination of Temsirolimus and Ketoconazole to patients.
Results or Outcomes: The study found that the AUC values for Temsirolimus plus Sirolimus and Sirolimus only were elevated 2.3- and 3.1-fold compared with the AUC following Temsirolimus monotherapy.
Treatment of Neuroendocrine Tumors
Summary of Application: Temsirolimus has been studied for the treatment of neuroendocrine tumors.
Methods of Application: In these studies, Temsirolimus is administered to patients with neuroendocrine tumors.
Results or Outcomes: While the specific outcomes can vary depending on the individual patient’s condition, Temsirolimus has shown promise in the treatment of neuroendocrine tumors.
Treatment of Mantle Cell Lymphoma
Summary of Application: Temsirolimus has been used in the treatment of Mantle Cell Lymphoma, a type of non-Hodgkin lymphoma.
Methods of Application: In this application, Temsirolimus is administered to patients with Mantle Cell Lymphoma.
Results or Outcomes: The use of Temsirolimus has shown significant results in the treatment of Mantle Cell Lymphoma.
Temsirolimus is an antineoplastic agent primarily used in the treatment of renal cell carcinoma (RCC). It is a derivative of sirolimus, developed by Wyeth Pharmaceuticals and marketed under the brand name Torisel. The drug was approved by the U.S. Food and Drug Administration in May 2007 and by the European Medicines Agency shortly thereafter. Temsirolimus functions as a selective inhibitor of the mammalian target of rapamycin (mTOR), a critical kinase involved in cellular growth, proliferation, and survival pathways .
The chemical formula for temsirolimus is , with an average molecular weight of approximately 1030.29 g/mol. It is administered intravenously and exhibits a complex pharmacokinetic profile characterized by extensive distribution and metabolism primarily through the cytochrome P450 3A4 enzyme system in the liver .
Temsirolimus acts as a specific inhibitor of the mammalian target of rapamycin (mTOR) protein complex [, ]. mTOR plays a critical role in cell growth, proliferation, and survival. By inhibiting mTOR, temsirolimus disrupts these processes in cancer cells, leading to tumor growth arrest and cell death [].
Temsirolimus acts by binding to an intracellular protein known as FK506-binding protein 12 (FKBP-12). This complex inhibits mTOR activity, leading to a cascade of effects that include:
- Inhibition of Protein Synthesis: The inhibition of mTOR results in decreased phosphorylation of downstream targets such as p70S6 kinase and S6 ribosomal protein, which are essential for protein synthesis.
- Cell Cycle Arrest: Specifically, temsirolimus induces G1 phase arrest in tumor cells, preventing their progression through the cell cycle.
- Reduction of Angiogenesis: By inhibiting mTOR, temsirolimus lowers levels of hypoxia-inducible factors (HIF-1α and HIF-2α) and vascular endothelial growth factor (VEGF), thereby reducing tumor angiogenesis .
Temsirolimus exhibits significant biological activity against renal cell carcinoma by targeting the mTOR signaling pathway. Its mechanism includes:
- Inhibition of Tumor Growth: By blocking mTOR, temsirolimus reduces the proliferation of cancer cells and promotes apoptosis.
- Immunosuppressive Effects: Similar to its parent compound sirolimus, temsirolimus has immunosuppressive properties, which can be beneficial in certain clinical contexts but may also pose risks for infections or reactivation of latent viruses .
- Metabolic Effects: Common adverse effects include metabolic disturbances such as hyperglycemia, hyperlipidemia, and anemia, which are often observed during treatment .
The synthesis of temsirolimus involves several key steps that transform sirolimus into its active form. The general synthetic route includes:
- Modification of Sirolimus: Temsirolimus is synthesized from sirolimus through esterification processes that enhance its solubility and bioavailability.
- Purification: The resultant compound undergoes purification to remove impurities and ensure pharmaceutical-grade quality.
- Formulation: Temsirolimus is formulated into a liquid solution for intravenous administration, typically at concentrations suitable for clinical use .
Temsirolimus is primarily indicated for:
- Renal Cell Carcinoma: It is used specifically for patients with advanced or metastatic RCC who have poor prognosis features.
- Investigational Uses: Research is ongoing to explore its efficacy against other malignancies, including breast cancer and neuroendocrine tumors.
The drug's unique mechanism makes it particularly valuable in oncology, especially in cases where traditional therapies have failed .
Temsirolimus has been studied for potential drug-drug interactions due to its metabolism via cytochrome P450 3A4. Key interactions include:
- Inhibitors of CYP3A4: Co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole) can increase blood concentrations of temsirolimus and its active metabolite sirolimus.
- Inducers of CYP3A4: Conversely, agents that induce CYP3A4 (e.g., rifampicin) can decrease the effectiveness of temsirolimus by lowering its plasma levels.
- Other Immunosuppressants: Caution is advised when used alongside other immunosuppressive agents due to potential cumulative effects on immune function .
Temsirolimus shares structural and functional similarities with several other compounds that inhibit mTOR or act as immunosuppressants. A comparison with these compounds highlights its unique properties:
| Compound | Mechanism | Primary Use | Unique Features |
|---|---|---|---|
| Sirolimus | mTOR inhibitor | Organ transplant | Established immunosuppressant |
| Everolimus | mTOR inhibitor | Advanced breast cancer | Approved for various cancers |
| Cyclosporine | Calcineurin inhibitor | Organ transplant | Different target pathway |
| Tacrolimus | Calcineurin inhibitor | Organ transplant | Similar to cyclosporine but more potent |
| Mycophenolate | Inhibitor of lymphocyte proliferation | Organ transplant | Non-mTOR related mechanism |
Temsirolimus is distinguished by its specific application in renal cell carcinoma and its unique pharmacokinetic profile compared to these similar compounds. Its selective action on mTOR makes it particularly effective in targeting cancer cells while minimizing some side effects associated with broader immunosuppressive therapies .
Purity
Physical Description
Color/Form
White solid
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
LogP
Appearance
Storage
UNII
GHS Hazard Statements
H360 (96.97%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H410 (90.91%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Drug Indication
FDA Label
Renal-cell carcinomaTorisel is indicated for the first-line treatment of adult patients with advanced renal-cell carcinoma (RCC) who have at least three of six prognostic risk factors. Mantle-cell lymphomaTorisel is indicated for the treatment of adult patients with relapsed and / or refractory mantle-cell lymphoma (MCL).
Treatment of mantle cell lymphoma
Livertox Summary
Drug Classes
NCI Cancer Drugs
US Brand Name(s): Torisel
FDA Approval: Yes
Temsirolimus is approved to treat: Renal cell carcinoma (a type of kidney cancer ) that is advanced.
Temsirolimus is also being studied in the treatment of other types of cancer.
Therapeutic Uses
Pharmacology
ATC Code
L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XE - Protein kinase inhibitors
L01XE09 - Temsirolimus
Mechanism of Action
Temsirolimus, an inhibitor of mammalian target of rapamycin (mTOR) kinase, is an antineoplastic agent. Receptor tyrosine kinases (RTKs) are involved in the initiation of various cascades of intracellular signaling events that lead to cell proliferation and/or influence processes critical to cell survival and tumor progression (eg, angiogenesis, metastasis), inhibition of apoptosis. Although the exact mechanism of action has not been fully elucidated, temsirolimus binds with high affinity to the intracellular protein FK506 binding protein-12 in vitro, forming a drug-protein complex that inhibits the activation of mTOR, which regulates cell division. This disruption of mTOR signaling suppresses proteins that regulate cell-cycle progression, thereby blocking cells in the G1 phase of the cell cycle. Inhibition of mTOR by temsirolimus also has been associated with reduced expression of hypoxia inducible factor 1alpha and 2alpha (HIF-1alpha and HIF-2alpha) in vitro, resulting in reduced expression of vascular endothelial growth factor (VEGF) and a potential antiangiogenic effect.
Temsirolimus inhibited T lymphocyte activity in mice, but the effects were reversible and T lymphocyte activity returned to normal within 24 hours of discontinuance. No consistent effect on lymphocyte population or activation was demonstrated in humans. However, infections may result from immunosuppression.
The phosphatidylinositol 3-kinase (PI3-K)/mammalian target of rapamycin (mTOR) signal transduction pathway integrates signals from multiple receptor tyrosine kinases to control cell proliferation and survival. Key components of the pathway are the lipid kinase PI3-K, the small guanosine triphosphate-binding protein Rheb, and the protein kinases Akt and mTOR. Important natural inhibitors of the pathway include the lipid phosphatase PTEN and the tuberous sclerosis complex. Several components of this pathway are targeted by investigational antineoplastic agents. Rapamycin (sirolimus), the prototypic mTOR inhibitor, exhibits activity in acute myeloid leukemia. Three rapamycin analogs, temsirolimus, everolimus, and AP23573, are in clinical trials for various hematologic malignancies. Temsirolimus has produced a 38% overall response rate in relapsed mantle cell lymphoma, and AP23573 has demonstrated activity in acute leukemia. Everolimus is undergoing clinical testing in lymphoma (Hodgkin and non-Hodgkin) and multiple myeloma. In addition, perifosine, an inhibitor of Akt activation that exhibits substantial antimyeloma activity in preclinical models, is being examined in relapsed multiple myeloma. Based on results obtained to date, it appears that inhibitors of the PI3-K/mTOR pathway hold promise as single agents and in combination for hematologic malignancies.
For more Mechanism of Action (Complete) data for Temsirolimus (7 total), please visit the HSDB record page.
KEGG Target based Classification of Drugs
Serine/threonine kinases
Other
MTOR [HSA:2475] [KO:K07203]
Pictograms


Health Hazard;Environmental Hazard
Other CAS
Absorption Distribution and Excretion
Excreted predominantly in feces (76%), 4.6% of drug and metabolites recovered in urine. 17% of drug was not recovered by either route following a 14-day sample collection.
172 L in whole blood of cancer patients; both temsirolimus and sirolimus are extensive distributed partitioned into formed blood elements
16.2 L/h (22%)
Following administration of a single 25 mg dose of temsirolimus in patients with cancer, mean temsirolimus Cmax in whole blood was 585 ng/mL (coefficient of variation, CV =14%), and mean AUC in blood was 1627 ng.hr/mL (CV=26%). Typically Cmax occurred at the end of infusion. Over the dose range of 1 mg to 25 mg, temsirolimus exposure increased in a less than dose proportional manner while sirolimus exposure increased proportionally with dose. Following a single 25 mg intravenous dose in patients with cancer, sirolimus AUC was 2.7-fold that of temsirolimus AUC, due principally to the longer half-life of sirolimus.
Following a single 25 mg intravenous dose, mean steady-state volume of distribution of temsirolimus in whole blood of patients with cancer was 172 liters. Both temsirolimus and sirolimus are extensively partitioned into formed blood elements.
Following a single 25 mg dose of temsirolimus in patients with cancer, temsirolimus mean (CV) systemic clearance was 16.2 (22%) L/hr.
It is not known whether temsirolimus is excreted into human milk...
Following IV administration of a single radiolabeled dose of temsirolimus, approximately 78% of the total radioactivity is recovered in feces and 4.6% in urine within 14 days.
Metabolism Metabolites
Sirolimus, an active metabolite of temsirolimus, is the principal metabolite in humans following intravenous treatment. The remainder of the metabolites account for less than 10% of radioactivity in the plasma.
Temsirolimus is metabolized by hydrolysis to sirolimus, the principal active metabolite. Both temsirolimus and sirolimus also are metabolized by cytochrome P-450 (CYP) isoenzyme 3A4. Although temsirolimus is metabolized to sirolimus, temsirolimus itself exhibits antitumor activity and is not considered a prodrug.
The in vitro metabolism of temsirolimus, (rapamycin-42-[2,2-bis-(hydroxymethyl)]-propionate), an antineoplastic agent, was studied using human liver microsomes as well as recombinant human cytochrome P450s, namely CYP3A4, 1A2, 2A6, 2C8, 2C9, 2C19, and 2E1. Fifteen metabolites were detected by liquid chromatography (LC)-tandem mass spectrometry (MS/MS or MS/MS/MS). CYP3A4 was identified as the main enzyme responsible for the metabolism of the compound. Incubation of temsirolimus with recombinant CYP3A4 produced most of the metabolites detected from incubation with human liver microsomes, which was used for large-scale preparation of the metabolites. By silica gel chromatography followed by semipreparative reverse-phase high-performance liquid chromatography, individual metabolites were separated and purified for structural elucidation and bioactivity studies. The minor metabolites (peaks 1-7) were identified as hydroxylated or desmethylated macrolide ring-opened temsirolimus derivatives by both positive and negative mass spectrometry (MS) and MS/MS spectroscopic methods. Because these compounds were unstable and only present in trace amounts, no further investigations were conducted. Six major metabolites were identified as 36-hydroxyl temsirolimus (M8), 35-hydroxyl temsirolimus (M9), 11-hydroxyl temsirolimus with an opened hemiketal ring (M10 and M11), N- oxide temsirolimus (M12), and 32-O-desmethyl temsirolimus (M13) using combined LC-MS, MS/MS, MS/MS/MS, and NMR techniques. Compared with the parent compound, these metabolites showed dramatically decreased activity against LNCaP cellular proliferation.
Wikipedia
LSM-4295
Drug Warnings
Pretreatment with an antihistamine prior to each dose of temsirolimus is recommended to prevent hypersensitivity reactions. Temsirolimus should be used with caution in patients with known hypersensitivity to antihistamines or with conditions requiring avoidance of antihistamines.
The safety and pharmacokinetics of temsirolimus were evaluated in a dose escalation phase 1 study in 110 patients with normal or varying degrees of hepatic impairment. Patients with baseline bilirubin >1.5 x ULN experienced greater toxicity than patients with baseline bilirubin /= grade 3 adverse reactions and deaths, including deaths due to progressive disease, were greater in patients with baseline bilirubin >1.5 x ULN. temsirolimus is contraindicated in patients with bilirubin >1.5 x ULN due to increased risk of death. Use caution when treating patients with mild hepatic impairment. Concentrations of temsirolimus and its metabolite sirolimus were increased in patients with elevated AST or bilirubin levels. If temsirolimus must be given in patients with mild hepatic impairment (bilirubin >1 - 1.5 x ULN or AST >ULN but bilirubin No clinical studies were conducted with temsirolimus in patients with decreased renal function. Less than 5% of total radioactivity was excreted in the urine following a 25 mg intravenous dose of (14)C-labeled temsirolimus in healthy subjects. Renal impairment is not expected to markedly influence drug exposure, and no dosage adjustment of temsirolimus is recommended in patients with renal impairment.
For more Drug Warnings (Complete) data for Temsirolimus (29 total), please visit the HSDB record page.
Biological Half Life
Use Classification
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Methods of Manufacturing
Interactions
CYP3A4 inducers: Potential pharmacokinetic interaction (decreased plasma concentrations of the principal active metabolite sirolimus). Concomitant use with potent CYP3A4 inducers should be avoided; if no alternative is available, consideration should be given to temsirolimus dosage adjustment.
Angioedema-type reactions observed during concomitant therapy with angiotensin-converting enzyme (ACE) inhibitors. Caution is advised.
Increased risk of intracerebral bleeding in patients receiving concomitant therapy. Caution is advised.
For more Interactions (Complete) data for Temsirolimus (17 total), please visit the HSDB record page.
Dates
2: De Masson A, Fouchard N, Méry-Bossard L, Dauendorffer JN. Cutaneous and mucosal aphthosis during temsirolimus therapy for advanced renal cell carcinoma: review of cutaneous and mucosal side effects of mTOR inhibitors. Dermatology. 2011;223(1):4-8. Epub 2011 Aug 16. Review. PubMed PMID: 21846963.
3: Hess G. Temsirolimus for the treatment of mantle cell lymphoma. Expert Rev Hematol. 2009 Dec;2(6):631-40. Review. PubMed PMID: 21082954.
4: Gerullis H, Ecke TH, Eimer C, Heuck CJ, Otto T. mTOR-inhibition in metastatic renal cell carcinoma. Focus on temsirolimus: a review. Minerva Urol Nefrol. 2010 Dec;62(4):411-23. Review. PubMed PMID: 20944541.
5: Hoy SM, McKeage K. Temsirolimus: In relapsed and/or refractory mantle cell lymphoma. Drugs. 2010 Oct 1;70(14):1819-29. doi: 10.2165/11204940-000000000-00000. Review. PubMed PMID: 20836575.
6: Norum J, Nieder C, Kondo M. Sunitinib, sorafenib, temsirolimus or bevacizumab in the treatment of metastatic renal cell carcinoma: a review of health economic evaluations. J Chemother. 2010 Apr;22(2):75-82. Review. PubMed PMID: 20435564.
7: Ravaud A, Bernhard JC, Gross-Goupil M, Digue L, Ferriere JM. [mTOR inhibitors: temsirolimus and everolimus in the treatment of renal cell carcinoma]. Bull Cancer. 2010;97:45-51. Review. French. PubMed PMID: 20418203.
8: Stock C, Zaccagnini M, Schulze M, Teber D, Rassweiler JJ. Temsirolimus. Recent Results Cancer Res. 2010;184:189-97. Review. PubMed PMID: 20072839.
9: Dancey JE, Curiel R, Purvis J. Evaluating temsirolimus activity in multiple tumors: a review of clinical trials. Semin Oncol. 2009 Dec;36 Suppl 3:S46-58. Review. PubMed PMID: 19963100.
10: Hess G, Smith SM, Berkenblit A, Coiffier B. Temsirolimus in mantle cell lymphoma and other non-Hodgkin lymphoma subtypes. Semin Oncol. 2009 Dec;36 Suppl 3:S37-45. Review. PubMed PMID: 19963099.
